molecular formula C3H5IO2 B093885 3-Iodopropionic acid CAS No. 141-76-4

3-Iodopropionic acid

Cat. No. B093885
CAS RN: 141-76-4
M. Wt: 199.97 g/mol
InChI Key: KMRNTNDWADEIIX-UHFFFAOYSA-N
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Description

3-Iodopropionic acid is not directly discussed in the provided papers; however, the papers focus on 3-hydroxypropionic acid (3-HP), which is a valuable platform chemical with potential applications in the synthesis of various materials, including novel polymers and other derivatives. 3-HP can be produced biologically from glucose, glycerol, or directly from CO2 in certain microorganisms, offering a sustainable alternative to petroleum-based chemical processes .

Synthesis Analysis

The synthesis of 3-HP has been explored through various biological routes. Microbial production from glucose or glycerol has been a significant focus, with advancements in metabolic engineering to optimize the production pathways in different organisms such as Saccharomyces cerevisiae, Klebsiella pneumoniae, and cyanobacteria . For instance, the cyanobacterium Synechocystis sp. PCC 6803 has been engineered to produce 3-HP directly from CO2, demonstrating the feasibility of photosynthetic production . Additionally, Corynebacterium glutamicum has been modified to efficiently produce 3-HP from both glucose and xylose, achieving high titers and yields .

Molecular Structure Analysis

While the molecular structure of 3-HP is not explicitly analyzed in the papers, its structure as a beta-hydroxy acid is fundamental to its utility as a precursor for various commercially interesting compounds. The presence of the hydroxyl group allows for further chemical modifications, making it a versatile building block .

Chemical Reactions Analysis

The papers describe various chemical reactions involved in the biosynthesis of 3-HP. These include the conversion of glycerol to 3-HP via glycerol dehydratase and aldehyde dehydrogenase enzymes, as well as the synthesis of 3-HP from malonyl-CoA . The optimization of these enzymatic reactions, including the use of synthetic selection devices for directed evolution, is crucial for improving the efficiency of 3-HP production .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-HP are indirectly mentioned in the context of its production and applications. Its role as a platform chemical suggests that it has significant chemical stability and reactivity, which are essential for its conversion into other valuable chemicals. The ability to produce 3-HP at low pH, as demonstrated in yeast, indicates its acid tolerance, which is advantageous for industrial fermentation processes .

Relevant Case Studies

Several case studies are presented in the papers, showcasing the successful engineering of microorganisms for the production of 3-HP. For example, the metabolic engineering of Saccharomyces cerevisiae for coupled incremental precursor and co-factor supply resulted in a five-fold improvement in 3-HP production . Another case study involves the use of a bioelectrochemical system to enhance 3-HP production in recombinant Klebsiella pneumoniae . These case studies demonstrate the potential of biotechnological approaches to produce 3-HP sustainably and efficiently.

Scientific Research Applications

  • Synthesis of Polymeric Substances : 3-IPA can be used to synthesize ethyl 3-iodopropionate, which can be dimerized to diethyl adipate. This compound can be further hydrolyzed to obtain adipic acid (AA), a key monomer in high-performance polymers (Zhang et al., 2021).

  • Biotechnology and Biosynthesis : 3-HP, a derivative of 3-IPA, is a biobased platform chemical with significant applications in synthesizing novel polymer materials and other derivatives (Jiang et al., 2009). It is produced biologically from glucose or glycerol and has been the focus of research for developing microbial production methods (Kumar et al., 2013).

  • Metabolic Engineering for 3-HP Production : Corynebacterium glutamicum has been engineered to produce 3-HP from glucose and xylose via the glycerol pathway, indicating the potential for efficient production from renewable resources (Chen et al., 2017).

  • Gene Expression Control : 3-HP-inducible systems have been studied in Pseudomonas putida for gene expression control in E. coli and Cupriavidus necator, which could be useful in synthetic biology and biotechnology applications (Hanko et al., 2017).

  • Chemical Carcinogenesis Research : 3-IPA has been compared with other alkylating agents for its ability to initiate mouse skin tumors, contributing to the understanding of DNA as a cellular receptor of carcinogenic alkylating agents (Colburn & Boutwell, 1968).

  • Investigating Enzyme Stereochemistry : Studies on α-iodopropionic acid, closely related to 3-IPA, have been conducted to understand the kinetics and stereochemistry of its reactions with enzymes like cysteine and papain (Wallenfels & Eisele, 1968).

Safety And Hazards

3-IPA is classified as a skin corrosive and causes serious eye damage . It is advised to avoid breathing its dust, to wash skin thoroughly after handling, and to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

3-iodopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5IO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRNTNDWADEIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059710
Record name Propanoic acid, 3-iodo-
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Molecular Weight

199.97 g/mol
Source PubChem
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Physical Description

Solid
Record name 3-Iodopropanoic acid
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Solubility

74.3 mg/mL at 25 °C
Record name 3-Iodopropanoic acid
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Product Name

3-Iodopropionic acid

CAS RN

141-76-4, 26834-34-4
Record name 3-Iodopropionic acid
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Record name 3-Iodopropionic acid
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Record name Propanoic acid, iodo-
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Record name 3-IODOPROPIONIC ACID
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Record name Propanoic acid, 3-iodo-
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Record name 3-IODOPROPIONIC ACID
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Melting Point

81.5 °C
Record name 3-Iodopropanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031252
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
295
Citations
T Li, S Liu, B Wang, J Long, J Jiang, P Jin, Y Fu… - Green chemistry, 2019 - pubs.rsc.org
… In this work, glyceric acid (GA), a renewable biomass from glycerol, was quantitatively converted to 3-iodopropionic acid (3-IPA) at 373 K in 3 h by hydroiodic acid mediated …
Number of citations: 13 pubs.rsc.org
K Harata - Carbohydrate research, 1989 - Elsevier
The crystal of the 1:1 complex of hexakis(2,6-di-O-methyl)cyclomaltohexaose with 3-iodopropionic acid is orthorhombic, space group P2 1 2 1 2 1 , with a = 10.707(1), b = 14.564(3), c = …
Number of citations: 19 www.sciencedirect.com
NH Colburn, RK Boutwell - Cancer Research, 1968 - AACR
… 3-iodopropionic acid, or 3-chloropropionic acid showed that up to about onethird of the mice died within 24 hours after the 3-iodopropionic acid … groups receiving 3-iodopropionic acid or …
Number of citations: 59 aacrjournals.org
T Kishimoto, M Itami, T Yomo, I Urabe… - Journal of fermentation …, 1991 - Elsevier
… N6-(2-carboxyethyl)-NAD was prepared by alkylation of NAD with 3-iodopropionic acid instead of propiolactone, which is not commercially available now because of its carcinogenicity. …
Number of citations: 6 www.sciencedirect.com
L Zhang, C Ma, C Wang, G Sun, Y Shu, W Zou… - Green …, 2022 - pubs.rsc.org
… Previously, our group reported that GA can be transformed to 3-iodopropionic acid catalyzed by RhCl 3 /HI effectively and as high as 99.9% yield can be obtained. 3-IPA is an ideal …
Number of citations: 1 pubs.rsc.org
MT BUSH, O TOUSTER, J EARLY - J. of Biol. Chem, 1951 - Citeseer
… Nitropropionic acid was synthesized from /3-propiolactone and sodium nitrite and from /3-iodopropionic acid and silver nitrite, and the identity of the natural and synthetic products was …
Number of citations: 1 citeseerx.ist.psu.edu
F Foubelo, F Lloret, M Yus - Tetrahedron, 1992 - Elsevier
… 0.5 mmol) in dry ethanol (2 ml) was added dropwise over a period of 10 min to a mixture of 3-iodopropionic acid ( 1, 0.20 g, 1.0 mmol), sodium borohydride (0.15 g, 4.0 mmol), AIBN (…
Number of citations: 12 www.sciencedirect.com
S Bhattacharjee, W Liu, WH Wang… - …, 2015 - Wiley Online Library
… We synthesized Mb-N-PCBMA (mix) because treatment with 3-iodopropionic acid only led to ∼65 % conversion of the amine groups in PDMAEMA, whereas the sequential reaction …
FE Osterloh, H Hiramatsu, RK Dumas, K Liu - Langmuir, 2005 - ACS Publications
… LiMo 3 Se 3 -Fe 3 O 4 nanowire−nanoparticle composites were synthesized by a reaction of 3-iodopropionic acid treated LiMo 3 Se 3 nanowire bundles with oleic acid-stabilized Fe 3 O …
Number of citations: 37 pubs.acs.org
DM Mowat, CP Stewart - Biochemical Journal, 1934 - ncbi.nlm.nih.gov
… When 3-iodopropionic acid was tested in this way, the reason of its inactivity in preventing glycolysis became apparent at once-even in the absence of glutathione it lost hydriodic acid …
Number of citations: 2 www.ncbi.nlm.nih.gov

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